molecular formula C7H10N2O2 B3022601 methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate CAS No. 1255779-92-0

methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3022601
CAS No.: 1255779-92-0
M. Wt: 154.17 g/mol
InChI Key: RXSCMQUFCPMSOH-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS: 1255779-92-0) is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.166 g/mol. Key physicochemical properties include a polar surface area (PSA) of 68.11 Ų and a calculated octanol-water partition coefficient (LogP) of 1.27, indicating moderate hydrophobicity . Its structure features a pyrrole ring substituted with an amino group at position 3, a methyl group at position 5, and a methyl ester at position 2 (Figure 1). This compound is a versatile intermediate in medicinal chemistry and materials science, often employed in the synthesis of bioactive molecules due to its reactive amino and ester groups.

Properties

IUPAC Name

methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-3-5(8)6(9-4)7(10)11-2/h3,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSCMQUFCPMSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609405
Record name Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255779-92-0
Record name Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate serves as a scaffold for developing new pharmaceuticals due to its biological activity. Its ability to interact with biological molecules through hydrogen bonding and π-π interactions can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.

Case Study: Antitumor Activity

A study investigated the synthesis of novel compounds based on the structure of this compound. These compounds were evaluated for their antitumor properties against various human carcinoma cell lines (A-431, A-549, MDA-MB-468). The results indicated promising antitumor activity, with certain derivatives showing IC50 values as low as 0.065 µmol/L, suggesting that modifications of this compound could lead to effective cancer therapies .

Material Science

In material science, this compound is explored for its potential in creating advanced materials. Its structural characteristics allow it to be used in the synthesis of polymers and other materials that require specific chemical properties.

Applications in Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research has shown that incorporating pyrrole derivatives into polymers can improve their electrical conductivity and thermal stability, making them suitable for electronic applications.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the reaction of pyrrole derivatives with carboxylic acids or their derivatives. The flexibility in synthetic routes enables chemists to tailor the compound's properties for specific applications .

Comparison with Related Compounds

This compound shares structural similarities with other pyrrole derivatives. The following table compares its unique aspects with related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-amino-1H-pyrrole-2-carboxylateLacks the methyl group at the 5-positionDifferent reactivity and biological properties
Methyl 5-methyl-1H-pyrrole-2-carboxylateLacks the amino group at the 3-positionAffects chemical behavior and interaction profiles
Ethyl 1H-pyrrole-2-carboxylateNo amino group; different ester structureVariations in solubility and reactivity
Methyl 5-formyl-1H-pyrrole-2-carboxylateContains a formyl group instead of an amino groupAlters reactivity and potential applications

Mechanism of Action

The mechanism of action of methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Properties (PSA, LogP) Applications/Notes
Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate C₇H₁₀N₂O₂ -NH₂ (3), -CH₃ (5), -COOCH₃ (2) PSA: 68.11, LogP: 1.27 Drug precursor, agrochemicals
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate C₈H₁₂N₂O₂ -NH₂ (3), -CH₃ (5), -COOCH₂CH₃ (2) PSA: ~68, LogP: ~1.5* Similar reactivity; ethyl ester enhances lipophilicity
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate C₁₄H₁₆N₂O₂ -NH₂ (3), -CH₂C₆H₅ (5), -COOCH₂CH₃ (2) PSA: ~68, LogP: ~2.8* Enhanced aromatic interactions; used in kinase inhibitors
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate C₁₃H₁₄N₂O₂ -NH₂ (2), -C₆H₅ (5), -COOCH₂CH₃ (3) PSA: ~75, LogP: ~2.1* Anticancer agent precursor
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid C₆H₆ClNO₂ -Cl (4), -CH₃ (5), -COOH (2) PSA: ~70, LogP: ~1.0* Intermediate for halogenated drugs
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ Pyrazole ring, -COOCH₃ (3) PSA: ~55, LogP: ~0.8* Less polar; used in coordination chemistry

*Estimated based on structural analogs.

Biological Activity

Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrole ring structure with an amino group and a methyl ester, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C6H8N2O2C_6H_8N_2O_2, and it exhibits properties typical of nitrogen-containing heterocycles.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been shown to interact with various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer) and MDA-MB-468 (breast cancer). The observed IC50 values ranged from 0.065 to 9.4 µmol/L, indicating promising antitumor activity . The mechanism appears to involve the inhibition of key enzymes involved in cancer cell metabolism, similar to other known anticancer agents .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in π-π interactions with biological macromolecules such as proteins and nucleic acids. This interaction may modulate enzyme activity and influence signaling pathways critical for cell survival and proliferation .

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound differentiates it from similar compounds, affecting both its chemical reactivity and biological activity. A comparison with related compounds is summarized in the table below:

Compound NameKey FeaturesBiological Activity
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylateLacks methyl group at the 5-positionReduced antimicrobial activity
Methyl 5-methyl-1H-pyrrole-2-carboxylateLacks amino group at the 3-positionDifferent chemical properties
Methyl 3-amino-1H-pyrrole-2-carboxylateVariation in ester group affects solubilityAltered bioactivity

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antibacterial Drug Development : A study focused on synthesizing derivatives of this compound that exhibit enhanced antibacterial properties, leading to the discovery of more potent agents against resistant bacterial strains .
  • Antitumor Agents : Another research effort aimed at modifying the structure of this compound to improve its efficacy against various cancer cell lines, indicating a pathway for developing multitargeted therapies .

Q & A

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer : Optimize stepwise purification (e.g., silica gel chromatography for intermediates) and employ flow chemistry for exothermic reactions. For low-yielding steps (<30%), troubleshoot via DOE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, reaction time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

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